molecular formula C18H13F3N4O B066540 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline CAS No. 173219-33-5

4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

Cat. No.: B066540
CAS No.: 173219-33-5
M. Wt: 358.3 g/mol
InChI Key: XJFGYRRFROZTQH-UHFFFAOYSA-N
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Description

4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline is a synthetic compound featuring a quinazoline core linked via a phenethoxy spacer to a 3-(trifluoromethyl)-3H-diazirine group. The quinazoline moiety is a heterocyclic scaffold prevalent in medicinal chemistry, particularly in kinase inhibitors and DNA-binding agents . The diazirine group, a photoreactive component, enables covalent crosslinking upon UV irradiation (λ ~350 nm), making the compound valuable in photoaffinity labeling studies to map biomolecular interaction sites . The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating membrane permeability in biological systems .

Properties

IUPAC Name

2-[2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O/c19-18(20,21)17(24-25-17)14-7-5-12(6-8-14)9-10-26-16-22-11-13-3-1-2-4-15(13)23-16/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMHXGIFAWMWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)OCCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938344
Record name 2-(2-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}ethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173219-33-5
Record name 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173219335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-{4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenyl}ethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline is a novel quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of insecticidal and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several chemical transformations. Initially, the trifluoromethylketone moiety is introduced, followed by its conversion to the diazirine form. The final coupling with 4-chloroquinazoline yields the target compound in an overall yield of approximately 31% .

Insecticidal Properties

This compound has been identified as a potent insecticide and acaricide. It functions as a photoaffinity probe targeting NADH:ubiquinone oxidoreductase, acting at or near the rotenone site. Its inhibitory potency is comparable to that of rotenone, with an IC50 value between 3-4 nM . The trifluoromethyl group enhances its biological activity, making it a candidate for further development in pest control applications.

Medicinal Chemistry Applications

In medicinal chemistry, quinazoline derivatives are known for their diverse pharmacological activities. The quinazoline scaffold is frequently modified to enhance biological efficacy against various diseases. Compounds related to quinazoline have demonstrated activities such as:

  • Antibacterial : Effective against Staphylococcus aureus and Escherichia coli.
  • Anticancer : Certain derivatives have shown promising results in inhibiting tumor cell lines.
  • Antileishmanial : Novel hybrids exhibit significant leishmanicidal activity against intracellular amastigotes .

Case Study 1: Anticancer Activity

Recent studies have evaluated the anticancer properties of quinazoline derivatives, including those similar to our compound of interest. For instance, a series of 4(3H)-quinazolinone derivatives were synthesized and tested against human myelogenous leukemia K562 cells using the MTT assay. One derivative exhibited an IC50 value of 0.5 μM, indicating significant antitumor activity .

Case Study 2: Antibacterial Efficacy

Another study focused on synthesizing quinazoline derivatives with various substituents to assess their antibacterial properties. Compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. Notably, compounds with triazole moieties displayed moderate activity against Staphylococcus aureus with inhibition zones comparable to standard antibiotics like ampicillin .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC Values
InsecticidalNADH:ubiquinone oxidoreductaseIC50: 3-4 nM
AnticancerK562 cells (human leukemia)IC50: 0.5 μM
AntibacterialStaphylococcus aureus, E. coliMIC values ranging from 65-80 mg/mL
AntileishmanialIntracellular amastigotesPotent activity observed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
  • Reagent in Organic Reactions :
    • It is utilized in several organic reactions, including oxidation and reduction processes. For instance, it can be oxidized to form quinazoline N-oxides or reduced to create dihydroquinazolines .

Biology

  • Enzyme Inhibition Studies :
    • The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. Its ability to bind to specific active sites on enzymes makes it a useful tool in biochemical assays .
  • Protein Labeling :
    • Due to its photoaffinity properties, 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline can be used for labeling proteins in biological systems, allowing researchers to track protein interactions and functions .

Medicine

  • Anticancer Potential :
    • Quinazoline derivatives, including this compound, have shown promise as anticancer agents by inhibiting specific pathways involved in cancer cell proliferation. Research indicates that it may act on tyrosine kinases, which are critical in cancer signaling pathways .
  • Antimicrobial Activity :
    • The compound has been explored for its antimicrobial properties, which could lead to the development of new antibiotics or treatments for resistant strains of bacteria .

Industry

  • Material Development :
    • In industrial applications, this compound is investigated for developing new materials with enhanced stability and reactivity. These materials can be utilized in various fields, including pharmaceuticals and agrochemicals .

Case Study 1: Insecticidal Applications

A study highlighted the synthesis of this compound as a candidate photoaffinity probe designed from potent insecticides. This compound demonstrated significant inhibitory potency against NADH:ubiquinone oxidoreductase, indicating potential use in pest control strategies .

Case Study 2: Mechanism of Action

Research into the mechanism of action revealed that the compound interacts with specific molecular targets, effectively inhibiting enzyme activities crucial for cellular functions. This feature underscores its potential utility in therapeutic applications targeting various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazirine-Containing Photolabels

TDBzl-etomidate
  • Structure : (4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate)
  • Comparison :
    • Both compounds share the 3-(trifluoromethyl)diazirine group but differ in their core structures. TDBzl-etomidate incorporates an imidazole carboxylate linked to benzyl, targeting GABAA receptors .
    • Photoreactivity : Similar λmax (~350 nm), but the quinazoline derivative’s phenethoxy linker may alter crosslinking efficiency due to steric effects.
    • Applications : TDBzl-etomidate is used for receptor labeling, while the quinazoline derivative may target kinase domains .
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
  • CAS : 85559-46-2
  • Comparison :
    • The benzoic acid derivative replaces the quinazoline-phenethoxy group with a carboxylate, increasing polarity (logP ~1.5 vs. ~3.5 for the quinazoline compound) .
    • Utility : Used for conjugating to proteins via carboxylate-amine coupling, whereas the quinazoline compound is suited for hydrophobic binding pockets .

Diazirine Derivatives with Variable Linkers

2-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acetic Acid
  • CAS : 148058-40-6
  • Reactivity: The acetic acid group enables conjugation to amines, contrasting with the quinazoline compound’s non-reactive phenethoxy group .
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine
  • CAS: Not provided (see )
  • Comparison :
    • The iodomethyl group allows for nucleophilic substitution, enhancing synthetic versatility for bioconjugation .
    • Stability : Less stable under basic conditions compared to the quinazoline derivative due to labile C-I bonds .
ST-161 (Photoaffinity Probe 4)
  • Structure : Derived from 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde via reductive alkylation .
  • Comparison: Both compounds utilize diazirine-based photoreactivity, but ST-161 targets viral glycoproteins (e.g., Lassa virus), whereas the quinazoline compound is tailored for enzyme or receptor studies . Synthesis: ST-161 employs a tyrosinol backbone, offering distinct solubility profiles (logP ~2.8) compared to the lipophilic quinazoline derivative .
2-Hydroxy-3-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]propanoic Acid
  • Key Data : λmax = 355 nm (ε = 380 M⁻¹cm⁻¹), ESI-MS: m/z 273 [M−H]⁻ .
  • Comparison: The hydroxyl and propanoic acid groups enhance water solubility but reduce membrane permeability relative to the quinazoline compound . Photolysis: Generates carbene intermediates with similar efficiency (~65% yield) .

Preparation Methods

Diazirine-Containing Phenethyl Intermediate Synthesis

The diazirine moiety is introduced via a trifluoromethylketone intermediate. Starting with 4-bromophenethyl alcohol , the following steps are performed:

  • Trifluoromethylketone Formation :

    • The hydroxyl group of 4-bromophenethyl alcohol is protected, followed by nucleophilic substitution with trifluoromethyl groups using Cu(I)-mediated cross-coupling.

    • Reagents : Trimethyl(trifluoromethyl)silane (TMSCF₃), cesium fluoride (CsF), and a palladium catalyst.

    • Yield : 50–65%.

  • Diazirine Cyclization :

    • The trifluoromethylketone is treated with ammonia and hydroxylamine-O-sulfonic acid under anhydrous conditions to form the diaziridine intermediate, which is oxidized to the diazirine using iodine (I₂) in a basic medium.

    • Critical Parameter : Reactions must be conducted under inert gas (argon) to prevent oxidation side reactions.

    • Yield : 35–50%.

Quinazoline Coupling Reaction

The diazirine-containing phenethyl intermediate is coupled to 4-chloroquinazoline via nucleophilic aromatic substitution:

  • Reaction Setup :

    • Solvent : 1-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

    • Base : N,N-Diisopropylethylamine (DIPEA) to deprotonate the phenethyl alcohol intermediate.

    • Temperature : 40–60°C for 12–24 hours.

  • Workup :

    • The reaction mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: dichloromethane/hexane, 1:1).

    • Yield : 40–60%.

StepReagents/ConditionsYield (%)Key Observations
TrifluoromethylketoneTMSCF₃, CsF, Pd(PPh₃)₄50–65Steric hindrance affects yield
Diazirine CyclizationNH₃, NH₂OSO₃H, I₂, NaOH35–50Light-sensitive intermediate
Quinazoline Coupling4-Chloroquinazoline, DIPEA, NMP, 40–60°C40–60Excess base improves efficiency

Optimization of Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents : NMP and DMF are preferred for their ability to dissolve both aromatic substrates and inorganic bases. NMP outperforms DMF in minimizing side reactions during quinazoline coupling.

  • Alternative Solvents : Tetrahydrofuran (THF) results in lower yields (<30%) due to poor solubility of intermediates.

Temperature and Reaction Time

  • Diazirine Cyclization : Conducted at 0–5°C to suppress decomposition.

  • Quinazoline Coupling : Elevated temperatures (50°C) reduce reaction time from 24h to 12h without compromising yield.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ provides higher reproducibility compared to Pd(OAc)₂ in trifluoromethylketone synthesis.

  • Silver Oxide (Ag₂O) : Tested for coupling reactions but found ineffective for this substrate.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The diazirine proton resonates as a singlet at δ 3.83 ppm, while the quinazoline aromatic protons appear as multiplets between δ 7.5–8.5 ppm.

  • ¹³C NMR : The trifluoromethyl carbon is observed at δ 120–125 ppm (q, J = 280 Hz).

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion Peak : m/z 359.1084 ([M+H]⁺), consistent with the molecular formula C₁₈H₁₃F₃N₄O.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >95% achieved using a C18 column (acetonitrile/water gradient).

Challenges and Troubleshooting

Diazirine Stability

  • Light Sensitivity : The diazirine group decomposes under UV light; reactions must be performed in amber glassware under argon.

  • Thermal Decomposition : Prolonged heating above 60°C leads to carbene formation and dimerization.

Coupling Reaction Side Products

  • N-Oxide Formation : Mitigated by using anhydrous solvents and molecular sieves.

  • Incomplete Substitution : Additive lithium chloride (LiCl) enhances nucleophilicity of the phenethyl intermediate.

Applications in Research

While beyond the scope of preparation methods, this compound’s primary application lies in photoaffinity labeling studies. Upon UV irradiation (λ = 350 nm), the diazirine generates a carbene intermediate that covalently binds to target proteins, enabling mapping of binding sites in enzymes such as NADH:ubiquinone oxidoreductase .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline, and what critical reaction parameters should be optimized?

  • Methodology : Begin with a nucleophilic substitution reaction between 4-chloroquinazoline derivatives and phenethyl alcohols functionalized with trifluoromethyl-diazirine groups. Key parameters include:

  • Solvent selection : Polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) under inert atmospheres (e.g., argon) to minimize side reactions .
  • Catalyst/base : Use N,N-diisopropylethylamine (DIPEA) to facilitate deprotonation and nucleophilic attack .
  • Temperature : Room temperature or mild heating (40–60°C) to balance reaction rate and stability of the diazirine group .
    • Data Table :
Reaction StepYield (%)ConditionsKey Observations
Diazirine Synthesis35–50NMP, DIPEA, Argon, 24hDiazirine stability sensitive to light
Quinazoline Coupling40–60NMP, 12h, RTExcess amine improves yield

Q. How can the purity and structural identity of the compound be confirmed post-synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by peak area) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the diazirine CF₃ group (δ ~120–125 ppm in ¹³C) and quinazoline protons (δ 8.5–9.0 ppm in ¹H) .
  • IR : Validate the diazirine ring (stretching vibrations at ~1600 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodology :

  • Light Sensitivity : Store in amber vials at –20°C to prevent diazirine photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the quinazoline ring .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodology :

  • Reaction Path Search : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for key steps (e.g., diazirine formation) .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility and reaction yields .
  • Example : A 15% yield improvement was achieved by switching from DMF to NMP based on computed solvation energies .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., kinase inhibition vs. off-target effects)?

  • Methodology :

  • Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values across 100+ kinases .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM to map binding interactions with target kinases (e.g., EGFR) vs. non-targets .
  • Case Study : Discrepancies in IC₅₀ values (nM vs. µM) were traced to differential protonation states of the quinazoline core at physiological pH .

Q. How can reaction yield be systematically improved when scaling up synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to optimize temperature, solvent ratio, and catalyst loading .
  • Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .
  • Data Table :
FactorLow LevelHigh LevelOptimal Level
Temp.25°C60°C45°C
Catalyst (mol%)1.02.51.8
Solvent (NMP:H₂O)9:15:17:1

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline
Reactant of Route 2
4-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

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